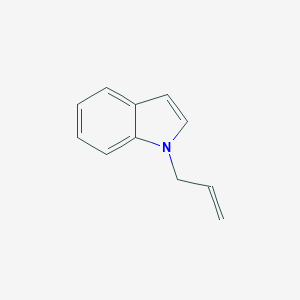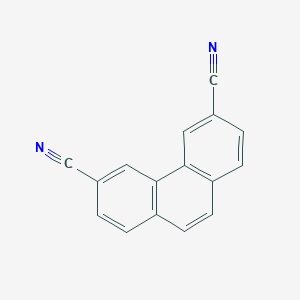
3,6-Phenanthrenedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Phenanthrenedicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a polycyclic aromatic compound that contains two cyano groups (-CN) attached to the phenanthrene ring system. This compound has been synthesized using various methods and has shown promising results in several scientific studies.
Mecanismo De Acción
The mechanism of action of 3,6-Phenanthrenedicarbonitrile is not well understood. However, it has been suggested that this compound may act as an electron acceptor due to the presence of the cyano groups. This property makes it a potential candidate for use in organic electronics.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3,6-Phenanthrenedicarbonitrile. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,6-Phenanthrenedicarbonitrile in lab experiments is its high purity and stability. This compound is easily synthesized and can be purified using standard techniques. However, one of the limitations is its low solubility in common solvents, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the use of 3,6-Phenanthrenedicarbonitrile in scientific research. One direction is the development of new organic semiconductors based on this compound for use in organic electronics. Another direction is the exploration of its potential as a catalyst in organic reactions. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 3,6-Phenanthrenedicarbonitrile is a unique chemical compound that has shown potential applications in various scientific research fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in scientific research.
Métodos De Síntesis
The synthesis of 3,6-Phenanthrenedicarbonitrile has been achieved through several methods. One of the most common methods is the reaction between 9-bromo-phenanthrene and potassium cyanide in the presence of copper(I) iodide. Another method involves the reaction of 9-bromo-phenanthrene with sodium cyanide in the presence of copper(I) iodide and N,N-dimethylformamide. These methods have yielded high yields of 3,6-Phenanthrenedicarbonitrile and have been used in various scientific studies.
Aplicaciones Científicas De Investigación
3,6-Phenanthrenedicarbonitrile has shown potential applications in various scientific research fields. One of the most significant applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which have shown potential in the development of organic electronic devices such as organic solar cells and organic light-emitting diodes.
Propiedades
Número CAS |
18930-78-4 |
|---|---|
Nombre del producto |
3,6-Phenanthrenedicarbonitrile |
Fórmula molecular |
C16H8N2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
phenanthrene-3,6-dicarbonitrile |
InChI |
InChI=1S/C16H8N2/c17-9-11-1-3-13-5-6-14-4-2-12(10-18)8-16(14)15(13)7-11/h1-8H |
Clave InChI |
WVGPDBFDFCNBLH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2)C#N)C3=C1C=CC(=C3)C#N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C#N)C3=C1C=CC(=C3)C#N |
Sinónimos |
3,6-Phenanthrenedicarbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



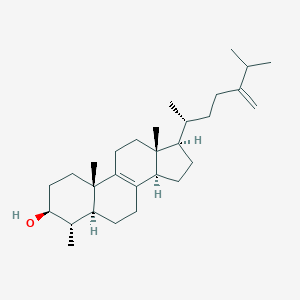
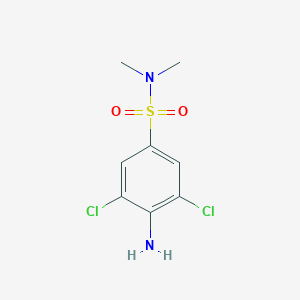
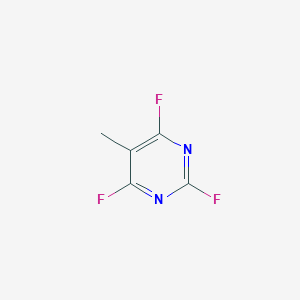
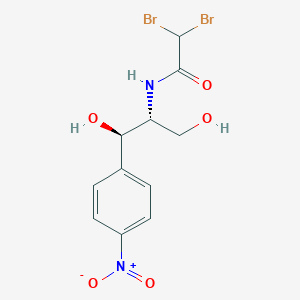
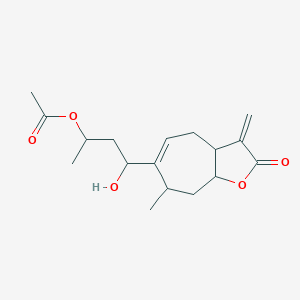
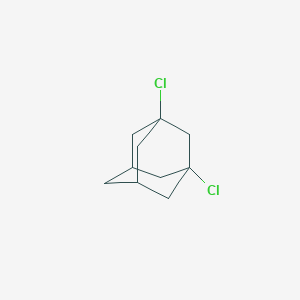
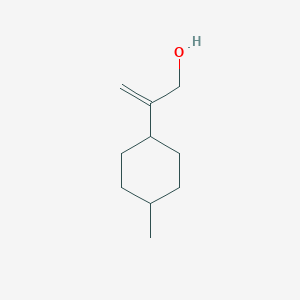
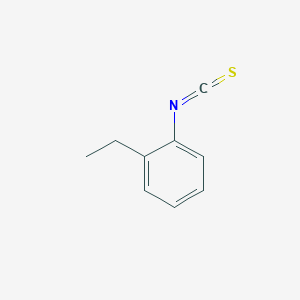
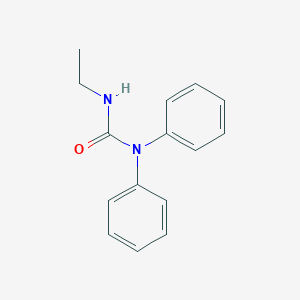
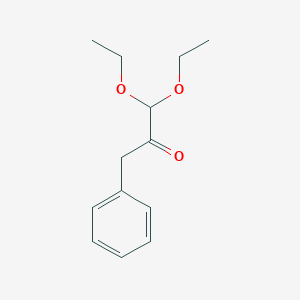

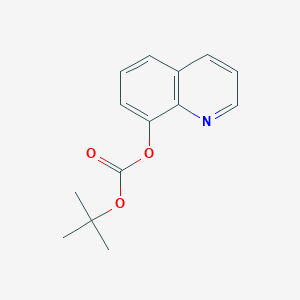
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)
